6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of indene, featuring a bromine atom, a carbonyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo oxidation, reduction, and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another brominated indene derivative with applications in organic synthesis and material science.
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the preparation of more complex molecules.
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
5-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-1-6-3-7(5-12)10(13)9(6)4-8/h1-2,4-5,7H,3H2 |
InChI Key |
VSCVLJUXIUNKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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